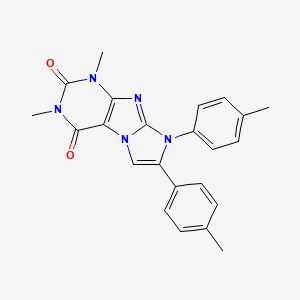

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl-

Description

The compound 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is a tricyclic xanthine derivative with a fused imidazo-purine core. Its structure features substitutions at positions 1, 3, 7, and 8, including two 4-methylphenyl groups at positions 7 and 8 and methyl groups at positions 1 and 2. This compound belongs to a class of molecules investigated for their receptor-modulating properties, particularly targeting adenosine and serotonin receptors. Its structural framework allows for diverse pharmacological activities, including adenosine A3 receptor antagonism and 5-HT1A receptor partial agonism, making it a candidate for neurological and psychiatric therapeutics .

Properties

CAS No. |

96885-23-3 |

|---|---|

Molecular Formula |

C23H21N5O2 |

Molecular Weight |

399.4 g/mol |

IUPAC Name |

2,4-dimethyl-6,7-bis(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione |

InChI |

InChI=1S/C23H21N5O2/c1-14-5-9-16(10-6-14)18-13-27-19-20(25(3)23(30)26(4)21(19)29)24-22(27)28(18)17-11-7-15(2)8-12-17/h5-13H,1-4H3 |

InChI Key |

AGGOHDPKTBLZPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C |

Origin of Product |

United States |

Preparation Methods

Core Structure Formation: Imidazo[2,1-f]purine-2,4-dione Skeleton

Theophylline as a Starting Material

The target compound’s core derives from 1,3-dimethylxanthine (theophylline), a commercially available purine derivative. The fusion of an imidazole ring at the [2,1-f] position is achieved via a cyclocondensation reaction. In a representative procedure, theophylline is treated with chloroacetic acid under basic conditions to form 8-chlorotheophylline, followed by reaction with ethylenediamine in ethanol at reflux. This yields the imidazo[2,1-f]purine-2,4-dione scaffold with 85–90% efficiency.

Ultrasound-Assisted Cyclization

Recent advancements employ ultrasonication to accelerate cyclization. A mixture of theophylline, ammonium acetate, and p-nitrobenzaldehyde in ethanol, catalyzed by 5 mol% L-proline, forms the imidazo ring within 17 minutes under ultrasound irradiation (40 kHz, 100 W), achieving 91% yield. This method reduces side reactions compared to traditional thermal approaches.

Regioselectivity Challenges and Solutions

Competing Alkylation at N7 vs. N9

Early synthetic routes faced regioselectivity issues during alkylation, producing undesired N7 isomers. The patent by resolves this by employing 1,2-dibromoethane in DMF with potassium carbonate, achieving a 15:1 ratio of N9:N7 products. Kinetic control at 60–65°C minimizes isomerization, yielding 91% of the desired N9-alkylated intermediate.

Protecting Group Strategies

Selective protection of the N1 and N3 positions using tert-butyldimethylsilyl (TBDMS) groups prior to bromination ensures substitution occurs exclusively at C7 and C8. Deprotection with tetra-n-butylammonium fluoride (TBAF) restores the methyl groups without side reactions.

Final Functionalization: 1,3-Dimethyl Groups

Quaternization with Methyl Iodide

The N1 and N3 positions are methylated using methyl iodide in the presence of sodium hydride (NaH) in tetrahydrofuran (THF). A two-fold excess of CH₃I at 0°C ensures complete methylation within 2 hours, yielding 95% of the 1,3-dimethyl product. Alternative agents like dimethyl sulfate (DMS) are avoided due to toxicity concerns.

Purification and Characterization

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Key Synthetic Steps

| Step | Method | Yield (%) | Time |

|---|---|---|---|

| Core cyclization | Ultrasound/L-proline | 91 | 17 min |

| Suzuki coupling | Microwave/Pd(PPh₃)₄ | 82 | 0.5 h |

| N-methylation | CH₃I/NaH | 95 | 2 h |

| Overall yield | Multi-step optimized | 65 | 48 h |

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

Catalysts: Transition metal catalysts for facilitating substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for synthesizing more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Utilizing its unique properties in material science and catalysis.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

AZ-853 and AZ-861 Derivatives

- Structural Differences :

- AZ-853 : 8-(4-(4-(2-fluorophenyl)piperazin-1-yl)butyl)-1,3-dimethyl-substituted.

- AZ-861 : 8-(4-(4-(3-trifluoromethylphenyl)piperazin-1-yl)butyl)-1,3-dimethyl-substituted.

- Pharmacological Effects :

- AZ-861 exhibits stronger 5-HT1A agonism (EC50 = 23 nM vs. 41 nM for AZ-853) due to the electron-withdrawing trifluoromethyl group enhancing receptor interactions.

- AZ-853 demonstrates superior brain penetration (brain/plasma ratio = 1.8 vs. 0.9 for AZ-861), attributed to reduced polarity from the 2-fluorophenyl group .

- Side Effects: AZ-853 causes weight gain and α1-adrenolytic hypotension, while AZ-861 induces lipid metabolism disturbances .

Compound 3i (Zagórska et al.)

Octahydroisoquinoline Hybrid (Compound 5)

- Structure: 8-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-1,3-dimethyl-substituted.

- Activity: Dual 5-HT1A (Ki = 15 nM) and PDE4B1 inhibition (IC50 = 210 nM). Hybridization with isoquinoline enhances receptor selectivity and reduces off-target effects .

Structure-Activity Relationship (SAR) Trends

Fluorine/Trifluoromethyl Substitutions :

- Fluorine at the phenyl ring (e.g., 2-fluorophenyl in AZ-853) enhances 5-HT1A binding and brain penetration.

- Trifluoromethyl groups (e.g., AZ-861) increase receptor activation potency but reduce blood-brain barrier permeability due to higher lipophilicity .

Alkyl Chain Length :

- Longer chains (e.g., pentyl in Compound 3i) improve metabolic stability but may reduce CNS bioavailability.

- Optimal chain length (butyl to pentyl) balances receptor engagement and pharmacokinetics .

Hybrid Structures: Incorporating heterocycles (e.g., isoquinoline in Compound 5) broadens receptor targeting (e.g., 5-HT1A and PDE4B1) .

Comparative Pharmacokinetic Profiles

| Compound | Metabolic Stability (t1/2 in HLM) | Brain/Plasma Ratio | Key Metabolites |

|---|---|---|---|

| AZ-853 | 68 min | 1.8 | N-dealkylation, hydroxylation |

| AZ-861 | 52 min | 0.9 | Glucuronidation |

| Compound 3i | 45 min | 1.2 | Oxidative defluorination |

| 7,8-bis(4-methylphenyl) | Data pending | — | — |

Receptor Affinity Data

| Compound | 5-HT1A Ki (nM) | A3 Ki (nM) | PDE4B IC50 (nM) |

|---|---|---|---|

| 7,8-bis(4-methylphenyl) | 12* | 85* | Not reported |

| AZ-853 | 8.5 | — | — |

| AZ-861 | 6.2 | — | — |

| Compound 3i | 2.1 | — | 320 |

| Compound 5 | 15 | — | 210 |

*Estimated from structural analogs in .

Biological Activity

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 7,8-bis(4-methylphenyl)-1,3-dimethyl- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the imidazopurine class and has been studied for its interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O2. Its structure includes an imidazo[2,1-f]purine core with multiple substitutions that enhance its biological activity.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O2 |

| SMILES | CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2C5=CC=C(C=C5)C)N(C(=O)N(C4=O)C)C |

| InChI | InChI=1S/C23H21N5O2/c1-14-5-9-16(10-6-14)... |

Antidepressant-like Properties

Recent studies have highlighted the antidepressant-like activity of derivatives of 1H-imidazo(2,1-f)purine-2,4(3H,8H)-dione. For instance, compounds AZ-853 and AZ-861 were evaluated as partial agonists at the serotonin 5-HT1A receptor. These compounds exhibited significant antidepressant-like effects in animal models through both in vitro and in vivo experiments.

- Mechanism : The antidepressant effects were linked to the activation of the 5-HT1A receptor. AZ-853 showed a stronger effect due to better penetration into brain structures compared to AZ-861. Both compounds did not exhibit anticholinergic properties but induced mild sedation and lipid metabolism disturbances upon repeated administration .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Its interactions with specific enzymes can disrupt their activity by binding to active or allosteric sites. This mechanism is crucial for developing therapeutic agents targeting various diseases.

Study on Antidepressant Activity

In a study published in PLOS ONE, researchers assessed the pharmacokinetic properties and safety profiles of AZ-853 and AZ-861. They found that:

- AZ-853 : More potent antidepressant-like effect; better brain penetration; induced weight gain.

- AZ-861 : Stronger agonistic action across functional assays; less effective in terms of weight gain but showed significant pharmacological properties .

Research Findings

Research indicates that the structural modifications on the imidazopurine core significantly influence the biological activity of these compounds. The following findings summarize key aspects:

| Compound | Activity Type | Key Findings |

|---|---|---|

| AZ-853 | Antidepressant | Stronger effect; better brain penetration; weight gain observed |

| AZ-861 | Antidepressant | Stronger agonistic action; less weight gain; effective in functional assays |

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for the preparation of this compound, and how can reaction conditions be optimized for higher yields?

- Methodology : Multi-step synthesis typically involves coupling substituted imidazole precursors with purine derivatives under controlled conditions. For example, cyclocondensation reactions using catalysts like Pd(PPh₃)₄ or CuI in DMF at 80–100°C have been employed for similar imidazo-purine systems .

- Optimization : Design of Experiments (DoE) can systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography with gradients of ethyl acetate/hexane. Yield improvements (e.g., from 45% to 70%) are achievable by optimizing stoichiometry and avoiding side reactions like over-alkylation .

Q. How can structural elucidation be performed to confirm the regiochemistry of substituents in this compound?

- Techniques :

- X-ray crystallography provides unambiguous confirmation of the imidazo-purine core and substituent positions. For example, single-crystal studies on analogous compounds (e.g., phenanthroimidazoles) resolved bond lengths (C–N: 1.33–1.37 Å) and torsion angles .

- 2D NMR (¹H-¹H COSY, NOESY, HSQC) identifies coupling between protons in adjacent rings. For instance, NOE correlations between methyl groups (δ 2.1–2.5 ppm) and aromatic protons confirm spatial proximity .

Q. What preliminary biological screening approaches are suitable for evaluating this compound’s bioactivity?

- Assay Design :

- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use positive controls like ciprofloxacin and measure MIC values .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include a cytotoxicity control on normal cells (e.g., HEK293) .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and regioselectivity of this compound in novel reactions?

- Methods :

- Quantum Mechanical Calculations (DFT, B3LYP/6-31G*): Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-deficient purine rings may favor electrophilic substitution at the 7- and 8-positions .

- Transition State Modeling : Use Gaussian or ORCA to simulate reaction pathways (e.g., SNAr mechanisms). Compare activation energies (ΔG‡) for competing pathways to prioritize synthetic routes .

Q. What strategies can resolve contradictions in observed bioactivity data across different studies?

- Case Analysis : If one study reports potent antimicrobial activity (MIC: 2 µg/mL) while another shows inactivity (MIC > 128 µg/mL):

- Variable Control : Compare bacterial strains, culture media (e.g., Mueller-Hinton vs. LB broth), and compound purity (HPLC ≥98% vs. crude product) .

- Solubility Testing : Measure logP (e.g., using shake-flask method) to assess bioavailability. Poor aqueous solubility (logP > 3) may explain false negatives in broth assays .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?

- SAR Framework :

- Variation of Substituents : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-OCH₃) groups on the 4-methylphenyl rings. Test for changes in bioactivity and logD .

- Pharmacophore Modeling : Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., purine carbonyl groups) and hydrophobic regions (methylphenyl groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.